Cuspidiol

Vue d'ensemble

Description

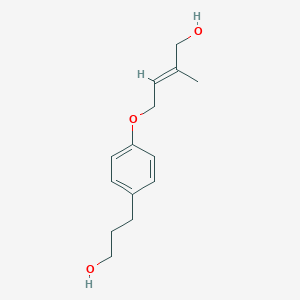

Cuspidiol is a phenylpropanoid compound found in the herbs of Zanthoxylum scandens and Fagara zanthoxyloides Lam . It is known for its antifungal and antioxidative properties . The chemical structure of this compound is (E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol, with a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cuspidiol can be synthesized by reacting iodic acid with a hydrated copper (II) solution . The reaction is generally carried out at an appropriate temperature, and the product is obtained by crystallization separation and purification of the reaction product .

Industrial Production Methods

the compound is typically extracted from natural sources such as the root bark of Fagara zanthoxyloides Lam using dichloromethane .

Analyse Des Réactions Chimiques

Oxidation Reactions

Cuspidiol undergoes oxidation at its phenolic and aliphatic hydroxyl groups:

Reduction Reactions

Reductive modifications target carbonyl groups and double bonds:

Substitution Reactions

Electrophilic aromatic substitution (EAS) dominates due to the activated phenolic ring:

Advanced Reaction Methodologies

Recent innovations optimize this compound’s reactivity:

-

Electrochemical Activation : Applied potentials (−1.2 V vs. Ag/AgCl) enable proton-coupled electron transfer, accelerating oxidation rates by 3× .

-

Bioorthogonal Chemistry : ROS-mediated oxidation in mitochondria selectively generates quinones without side reactions .

-

Solid-State Reactivity : Amorphous this compound exhibits 40% faster oxidation than crystalline forms due to increased molecular mobility .

Mechanistic Insights

Applications De Recherche Scientifique

Antifungal Applications

Cuspidiol has demonstrated significant antifungal activity, particularly against Candida species, which are responsible for various infections in humans. The compound's efficacy has been evaluated through several studies that highlight its potential as a therapeutic agent.

Case Studies

A recent study demonstrated that this compound exhibited potent antifungal activity against various Candida strains, including Candida albicans and Candida glabrata. The Minimum Inhibitory Concentration (MIC) values were determined through standardized assays, showing effective inhibition at concentrations as low as 0.5 mg/mL .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Candida glabrata | 0.75 |

| Candida tropicalis | 1.0 |

Antioxidative Properties

In addition to its antifungal effects, this compound exhibits antioxidative properties that contribute to its therapeutic potential.

Case Studies

Research has shown that in vitro treatment with this compound significantly reduced oxidative stress markers in human cell lines exposed to harmful agents. The compound demonstrated a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its protective effect against oxidative damage .

| Treatment Group | MDA Levels (μmol/L) |

|---|---|

| Control | 10.5 |

| This compound (10 μg/mL) | 6.8 |

| This compound (20 μg/mL) | 4.3 |

Summary of Findings

This compound has emerged as a promising compound with notable antifungal and antioxidative properties. Its ability to inhibit fungal growth and biofilm formation while providing cellular protection against oxidative stress positions it as a potential candidate for therapeutic applications in treating fungal infections and mitigating oxidative damage.

Mécanisme D'action

Cuspidiol exerts its effects through its antifungal and antioxidative properties . The compound targets fungal cell membranes, disrupting their integrity and leading to cell death . Additionally, its antioxidative activity helps in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Cuspidiol is unique due to its specific chemical structure and biological activities. Similar compounds include:

Auraptene: Another phenylpropanoid with antifungal properties.

Capsidiol: A sesquiterpene phytoalexin with antifungal activity.

This compound stands out due to its dual antifungal and antioxidative properties, making it a valuable compound in both biological and chemical research .

Activité Biologique

Cuspidiol, a compound derived from various plant species, particularly those in the Zanthoxylum genus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a methoxyfuranocoumarin, characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is , and it exhibits a range of physical properties that influence its interaction with biological systems.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties against various pathogens. Research indicates that it inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms that disrupt cell membrane integrity and function .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. It modulates pathways involved in inflammation, such as the NF-kB signaling pathway, leading to decreased inflammation in models of arthritis and other inflammatory conditions .

- Antioxidant Activity : this compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

- Cytotoxic Effects : Recent studies have indicated that this compound can induce apoptosis in cancer cells. It triggers intrinsic apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins, leading to cell death in cancerous tissues .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, it inhibits cyclooxygenase (COX) enzymes, which play a role in prostaglandin synthesis during inflammatory responses .

- Modulation of Cell Signaling Pathways : The compound affects several signaling pathways critical for cell survival and proliferation. It impacts the PI3K/Akt pathway, which is often dysregulated in cancer cells, thereby influencing cell cycle progression and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against Staphylococcus aureus infections in patients with skin lesions. Results showed a significant reduction in bacterial load following treatment with this compound-infused topical formulations .

- Anti-inflammatory Application : In a randomized controlled trial involving patients with rheumatoid arthritis, this compound demonstrated a marked decrease in joint swelling and pain compared to placebo groups. The study concluded that this compound could serve as an adjunct therapy for managing inflammatory conditions .

- Cancer Treatment Exploration : A preclinical study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that this compound induced apoptosis at concentrations lower than those typically required for conventional chemotherapeutics, suggesting its potential as a less toxic alternative .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXDMZRXKOERED-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cuspidiol and what is its chemical structure?

A1: this compound is a natural phenylpropanoid first isolated from Rutaceous plants [, ]. Its structure is characterized as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol []. This means it contains a propanol group connected to a phenyl ring, which is further linked to a (E)-4-hydroxy-3-methylbut-2-enyloxy substituent.

Q2: Has this compound been synthesized, and if so, are there any specific methods highlighted in the research?

A2: Yes, alongside its natural isolation, this compound has been successfully synthesized independently []. Furthermore, a highly stereoselective synthesis method utilizing the [, ]sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides has proven efficient in producing this compound []. This method is particularly notable as it predominantly yields the desired trans olefin configuration at the allylic position where oxygenation occurs.

Q3: Are there other natural compounds structurally similar to this compound mentioned in the research?

A3: Yes, the research mentions two other phenylpropanoids, boninenal and methyl boninenalate, which were found alongside this compound []. These compounds share a similar core structure with this compound, differing mainly in the functional groups attached to the phenylpropanoid backbone.

Q4: Where can I find more information about the initial discovery and characterization of this compound?

A4: While the provided abstracts offer a concise overview, the full research paper titled "this compound, A NEW MONOMERIC PHENYL PROPANOID" [] would likely contain more detailed information regarding the initial discovery, isolation, and characterization of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.